molecular formula C6H7N2NaO2S B1408277 Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1803586-80-2

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1408277
CAS No.: 1803586-80-2
M. Wt: 194.19 g/mol
InChI Key: IUDBBQRXSDLJGH-UHFFFAOYSA-M
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Description

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate is a sodium salt derivative of a 1,3,4-thiadiazole ring system substituted with a propan-2-yl group at position 5 and a carboxylate moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticonvulsant, and anticancer activities . The sodium carboxylate group enhances aqueous solubility, making it advantageous for biomedical applications compared to ester or amide analogs.

Properties

IUPAC Name

sodium;5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.Na/c1-3(2)4-7-8-5(11-4)6(9)10;/h3H,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDBBQRXSDLJGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable isothiocyanate with hydrazine hydrate, followed by cyclization with an appropriate carboxylic acid derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles such as amines or alcohols, forming amides or esters.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

Antimicrobial Properties

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate exhibits notable antimicrobial properties. Studies indicate that it disrupts microbial cell membranes, leading to cell lysis. This property makes it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Effects

Research has demonstrated that this compound possesses anti-inflammatory and anticancer activities. It inhibits key enzymes and signaling pathways involved in inflammation and cancer progression, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.

Comparison with Other Thiadiazole Derivatives

The biological activity of Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives:

Compound NameStructural FeaturesBiological Activity
Sodium 5-(methyl)-1,3,4-thiadiazole-2-carboxylateContains a methyl group instead of isopropylVaries in activity compared to isopropyl derivative
Sodium 5-(ethyl)-1,3,4-thiadiazole-2-carboxylateEthyl group substitutionDifferent properties and applications
Sodium 5-(phenyl)-1,3,4-thiadiazole-2-carboxylatePhenyl group presenceUnique chemical behavior and biological activity

This table illustrates how variations in substituents affect the biological activities and chemical reactivities of these compounds.

Agrochemical Applications

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate also finds applications in agrochemicals. Its ability to act as an insecticide has been explored due to its structural similarity to other known insecticidal agents. The compound's mechanism may involve disrupting the physiological processes in pests .

Case Studies

  • Anticancer Activity : A study investigated the efficacy of various thiadiazole derivatives against human cancer cell lines (HepG-2 and A-549). Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate showed promising results compared to standard anticancer drugs like cisplatin. Molecular docking studies suggested potential interactions with dihydrofolate reductase (DHFR), indicating a possible mechanism for its anticancer activity .
  • Insecticidal Activity : Another research highlighted the synthesis of thiadiazole derivatives for insecticidal applications. The study demonstrated that certain derivatives exhibited significant insecticidal activity against various pests. Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate was included in these investigations due to its structural advantages over traditional insecticides .

Mechanism of Action

The mechanism of action of Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In the context of its anti-inflammatory and anticancer activities, the compound has been shown to inhibit key enzymes and signaling pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB), which play crucial roles in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate with structurally related 1,3,4-thiadiazole derivatives, focusing on substituents, synthesis, and biological activities:

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name Substituent (Position 5) Functional Group (Position 2) Synthesis Method Yield (%) Key Biological Activities Reference
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate Propan-2-yl Sodium carboxylate Likely ester saponification N/A Inferred: Enhanced solubility [Inferred]
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 2,4-Difluorophenyl Ethyl ester Sandmeyer bromination, Suzuki coupling 71 Not specified
5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives R-carbonylamino Sulfanylacetic acid Heterocyclization, S-alkylation N/A Anticonvulsant, antiproliferative
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Phenyl Carboxamide Multi-step alkylation N/A Antimicrobial
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Complex triazole-thiadiazole hybrid Sodium carboxylate Multi-step alkylation N/A High enzyme interaction energy

Key Comparisons:

Functional Group Impact on Solubility and Bioavailability The sodium carboxylate group in the target compound likely improves water solubility compared to ethyl esters (e.g., Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate) or carboxamides (e.g., N-phenyl derivatives) . This property is critical for drug formulation and absorption.

Halogenated aryl groups (e.g., 2,4-difluorophenyl) in ethyl esters may enhance electronic effects and receptor affinity but reduce solubility .

Synthetic Efficiency

  • Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate was synthesized at 71% yield via a scalable Sandmeyer reaction under mild conditions . This suggests that similar routes (e.g., ester formation followed by saponification) could apply to the sodium carboxylate derivative.
  • S-alkylation strategies for sulfanylacetic acid derivatives demonstrate modularity for generating molecular diversity .

Biological Activity Trends Sodium salts (e.g., the compound in ) show enhanced enzyme interaction energies, likely due to improved solubility and ionic interactions.

Biological Activity

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate (NaPT) is a sodium salt derived from the corresponding thiadiazole carboxylic acid. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

NaPT features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with a molecular formula of C5_5H7_7N2_2NaO2_2S and a molecular weight of approximately 194.19 g/mol. The presence of the isopropyl group at the fifth position enhances its chemical properties and biological potential.

The biological activity of NaPT is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it has been shown to inhibit key enzymes and signaling pathways involved in inflammation and cancer progression:

  • Antimicrobial Activity : NaPT exhibits activity against various bacterial and fungal strains by compromising cell membrane integrity.
  • Anti-inflammatory Effects : The compound inhibits cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB), which are critical in inflammatory responses.
  • Anticancer Properties : Research indicates that NaPT may interfere with cancer cell proliferation by modulating specific pathways related to tumor growth.

Antimicrobial Activity

NaPT has demonstrated significant antimicrobial properties against a range of pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for NaPT were found to be comparable to or lower than those of standard antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of NaPT was evaluated through in vitro assays that measured its effects on COX enzyme activity. Results indicated that NaPT could significantly reduce COX activity, suggesting its utility as an anti-inflammatory agent.

Anticancer Activity

In vitro studies have shown that NaPT exhibits cytotoxic effects on various cancer cell lines. The compound's IC50_{50} values were comparable to those of established anticancer drugs, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of NaPT, it is useful to compare it with other thiadiazole derivatives:

Compound NameStructural FeaturesBiological Activity
Sodium 5-(methyl)-1,3,4-thiadiazole-2-carboxylateMethyl group instead of isopropylVaries in activity compared to isopropyl derivative
Sodium 5-(ethyl)-1,3,4-thiadiazole-2-carboxylateEthyl group substitutionDifferent properties and applications
Sodium 5-(phenyl)-1,3,4-thiadiazole-2-carboxylatePresence of a phenyl groupUnique chemical behavior and biological activity

These comparisons illustrate how variations in substituents can influence the biological activities of thiadiazole derivatives.

Case Studies

Several case studies have highlighted the effectiveness of NaPT in various applications:

  • Antimicrobial Efficacy : In one study, NaPT was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
  • Cancer Cell Proliferation : Another study assessed the impact of NaPT on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability .
  • Inflammation Models : In animal models of inflammation, treatment with NaPT resulted in reduced swelling and pain indicators when compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate

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